molecular formula C24H25N3O B11958312 4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine

4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11958312
M. Wt: 371.5 g/mol
InChI Key: ZDPBOGULLIBARO-NCELDCMTSA-N
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Description

4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound with a unique structure that combines a piperazine ring with phenyl and phenoxyphenyl groups

Preparation Methods

The synthesis of 4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine typically involves a multi-step process. One common method includes the reaction of 4-methylphenylpiperazine with 3-phenoxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine

InChI

InChI=1S/C24H25N3O/c1-20-10-12-22(13-11-20)26-14-16-27(17-15-26)25-19-21-6-5-9-24(18-21)28-23-7-3-2-4-8-23/h2-13,18-19H,14-17H2,1H3/b25-19+

InChI Key

ZDPBOGULLIBARO-NCELDCMTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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